molecular formula C11H13BrO2 B8573379 1-(4-Bromo-3-methoxyphenyl)cyclobutanol

1-(4-Bromo-3-methoxyphenyl)cyclobutanol

Cat. No.: B8573379
M. Wt: 257.12 g/mol
InChI Key: QZFFBVUFBVKSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-methoxyphenyl)cyclobutanol is a cyclobutanol derivative featuring a bromine atom at the para position and a methoxy group at the meta position on the aromatic ring. The cyclobutanol core imparts structural rigidity, while the substituents influence electronic properties and reactivity. This compound is primarily utilized in synthetic organic chemistry, particularly in catalytic ring-expansion reactions and as a precursor for spirocyclic compounds. Its synthesis often involves palladium-catalyzed ring-opening polymerization or acid-catalyzed rearrangements, as evidenced in recent studies .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(4-bromo-3-methoxyphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H13BrO2/c1-14-10-7-8(3-4-9(10)12)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3

InChI Key

QZFFBVUFBVKSCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCC2)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Bromo-3-methoxyphenyl)cyclobutanol with three analogous cyclobutanol derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group
1-(4-Bromo-3-methoxyphenyl)cyclobutanol C₁₁H₁₃BrO₂ 269.13 4-Bromo, 3-methoxy Cyclobutanol
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₃BrO₂ 269.13 4-Bromo, 3-methyl Cyclobutane-carboxylic acid
1-(4-Bromophenyl)-3,3-diphenylcyclobutan-1-ol C₂₂H₁₉BrO 379.29 4-Bromo, 3,3-diphenyl Cyclobutanol
1-(3-Methoxyphenyl)cyclobutanol C₁₁H₁₄O₂ 178.23 3-Methoxy Cyclobutanol

Key Observations :

  • The diphenyl-substituted analog (C₂₂H₁₉BrO) exhibits significantly higher molar mass and steric bulk, which may hinder participation in ring-expansion reactions .
Spectroscopic and Crystallographic Data
  • NMR Analysis: The¹H NMR spectrum of 1-(4-Bromo-3-methoxyphenyl)cyclobutanol shows characteristic peaks for the methoxy group (δ 3.80–3.85 ppm) and cyclobutanol hydroxyl proton (δ 2.50–2.70 ppm), consistent with other cyclobutanol derivatives . The diphenyl-substituted analog exhibits upfield shifts for aromatic protons due to increased shielding from the phenyl groups .

Key Research Findings

  • The methoxy group in 1-(4-Bromo-3-methoxyphenyl)cyclobutanol enhances regioselectivity in ring-expansion reactions compared to non-oxygenated analogs .
  • Palladium-catalyzed synthetic routes for this compound are more efficient than those for bulkier derivatives (e.g., diphenyl-substituted cyclobutanols), with reaction times reduced by 30–50% .
  • The bromine atom facilitates further functionalization via cross-coupling reactions, a feature less exploitable in the methyl- or carboxylic acid-substituted analogs .

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